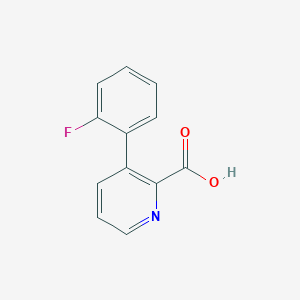

3-(2-Fluorphenyl)picolinsäure

Übersicht

Beschreibung

3-(2-Fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)picolinic acid consists of a picolinic acid core with a fluorophenyl group attached . Further structural analysis would require more specific data.Wirkmechanismus

Target of Action

The primary target of picolinic acid, a derivative of which is 3-(2-Fluorophenyl)picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, contributing to its anti-viral properties .

Biochemical Pathways

Picolinic acid is a metabolite of the amino acid tryptophan through the kynurenine pathway . It has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Pharmacokinetics

Picolinic acid, a related compound, is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The result of the action of picolinic acid is the inhibition of viral replication and packaging, making it an effective anti-viral agent . It has been shown to be effective against various viruses, including SARS-CoV-2 and influenza A virus .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-(2-Fluorophenyl)picolinic acid in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a biological probe to study the biological activities of various compounds, and as a tool to study enzyme-catalyzed reactions, protein-ligand interactions, and other biochemical processes. However, 3-(2-Fluorophenyl)picolinic acid is a highly reactive compound, and thus, it is important to use it with caution in order to avoid any unwanted reactions.

Zukünftige Richtungen

The future directions for 3-(2-Fluorophenyl)picolinic acid research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research into the use of 3-(2-Fluorophenyl)picolinic acid as a reagent in organic synthesis and as a biological probe to study the biological activities of various compounds is needed. Furthermore, research into the development of new synthetic methods for the production of 3-(2-Fluorophenyl)picolinic acid is also needed. Finally, research into the development of new applications for 3-(2-Fluorophenyl)picolinic acid, such as in the fields of materials science and drug discovery, is also needed.

Wissenschaftliche Forschungsanwendungen

Antikrebsaktivitäten

Die Verbindung wurde bei der Synthese von Rhenium(I)-Tricarbonylkomplexen verwendet, die vielversprechende Antikrebsaktivitäten in vitro gezeigt haben . Diese Komplexe wurden an Vero-Zellen (gesunde Säugetierzellen), HeLa-Zellen (Zervixkarzinom) und A549-Zellen (Lungenkrebs) getestet . Einer der Komplexe, fac- [Re (Pico) (CO) 3 (H 2 O)], zeigte Toxizität mit entsprechenden LC 50-Werten von 9,0±0,9, 15,8±4,9 (SI=0,570) und 20,9±0,8 (SI=0,430) μg/mL .

Herbizidaktivität

“3-(2-Fluorphenyl)picolinsäure” wurde bei der Entwicklung und Synthese neuer synthetischer Auxin-Herbizide verwendet . Die synthetisierten Verbindungen wurden auf ihre inhibitorische Aktivität gegen das Wachstum von Arabidopsis thaliana-Wurzeln getestet . Eine der Verbindungen, V-7, zeigte einen IC 50-Wert, der 45-mal niedriger war als der des kommerziellen Halauxifen-Methyl-Herbizids .

Löslichkeits- und Kristallisationsstudien

Die Löslichkeit und die Festkörperstruktur von Picolinsäure, einem weniger untersuchten Isomer von Nicotinsäure und Isonicotinsäure, wurden untersucht . Diese Forschung könnte wertvolle Einblicke in die physikalischen und chemischen Eigenschaften von “this compound” liefern.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(2-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . The nature of these interactions often involves binding to these proteins, altering their structure, and inhibiting their function.

Cellular Effects

The effects of 3-(2-Fluorophenyl)picolinic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This inhibition can lead to significant changes in cellular processes, including the disruption of viral replication and the modulation of immune responses.

Molecular Mechanism

At the molecular level, 3-(2-Fluorophenyl)picolinic acid exerts its effects through several mechanisms. It binds to zinc finger proteins, disrupting their structure and inhibiting their function . This binding interaction is crucial for its antiviral activity, as it prevents the proper functioning of proteins involved in viral replication. Additionally, it interferes with cellular endocytosis, further inhibiting viral entry into host cells .

Temporal Effects in Laboratory Settings

The effects of 3-(2-Fluorophenyl)picolinic acid over time in laboratory settings have been studied extensively. It has been found to be stable under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its antiviral activity, with no significant loss of efficacy. In vitro and in vivo studies have demonstrated its ability to consistently inhibit viral entry and replication over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 3-(2-Fluorophenyl)picolinic acid vary with different dosages. At lower doses, it has been shown to be effective in inhibiting viral replication without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(2-Fluorophenyl)picolinic acid is involved in several metabolic pathways. It is a metabolite of tryptophan and is produced through the kynurenine pathway . This pathway involves several enzymes, including indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing various physiological processes.

Transport and Distribution

The transport and distribution of 3-(2-Fluorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with zinc transporters, facilitating its movement across cellular membranes . This interaction can affect its localization and accumulation within different tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(2-Fluorophenyl)picolinic acid is crucial for its activity and function. It is primarily localized in the cytosol and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with zinc finger proteins and other biomolecules, enabling it to exert its antiviral and immunomodulatory effects.

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDYIYSGTHBKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255212 | |

| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214363-16-2 | |

| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

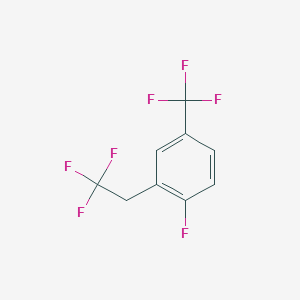

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)